molecular formula C9H10O3 B1345195 Bendiocarb phenol CAS No. 22961-82-6

Bendiocarb phenol

Cat. No. B1345195
CAS RN: 22961-82-6
M. Wt: 166.17 g/mol
InChI Key: CSSWBRMYHJVCPZ-UHFFFAOYSA-N
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Description

Bendiocarb phenol is a phenol compound . Phenols do not behave as organic alcohols, despite the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids . Phenols and cresols are much weaker as acids than common carboxylic acids .


Synthesis Analysis

Bendiocarb can be determined spectrophotometrically. The phenol formed due to alkaline hydrolysis of Bendiocarb is made to couple with diazotized p-aminobenzene sulfonamide to give colored species having an absorption maximum at 448 nm .


Molecular Structure Analysis

Bendiocarb phenol contains a total of 23 bonds; 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 2 ethers (aromatic) .


Chemical Reactions Analysis

Bendiocarb phenol is a phenol and reacts as a weak organic acid . It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and inorganic sulfides . Phenols are sulfonated very readily, for example, by concentrated sulfuric acid at room temperature . They are also nitrated very rapidly, even by dilute nitric acid .


Physical And Chemical Properties Analysis

Bendiocarb phenol is a white crystalline solid . It hydrolyzes rapidly in alkaline media and decomposes above 125°C . The specific physical properties such as flash point, lower explosive limit (LEL), upper explosive limit (UEL), autoignition temperature, melting point, vapor pressure, vapor density (relative to air), specific gravity, boiling point, molecular weight, water solubility, ionization energy/potential, IDLH, AEGLs, ERPGs, and PACs are currently unavailable .

Scientific Research Applications

Spectrophotometric Determination

Bendiocarb phenol can be used in the spectrophotometric determination of bendiocarb, a widely used carbamate pesticide . The method is based on alkaline hydrolysis of the bendiocarb pesticide, and the resultant hydrolysis product of bendiocarb is coupled with para-amino phenol to give a blue color product . This method is simple, sensitive, rapid, and accurate for the analysis of parts per million levels of bendiocarb .

Environmental Water Sampling

Bendiocarb phenol is used in environmental water sampling . The colored compound formed by coupling the hydrolysis product of bendiocarb with para-amino phenol can be used to determine the trace residue of bendiocarb in environmental water samples .

Microdetermination in Water

A spectrophotometric method has been developed for the microdetermination of bendiocarb in water . The method is based on the reaction of bendiocarb phenol resulting from the hydrolysis of bendiocarb with nitric acid to form a yellow complex . This method is applicable for estimating residues of bendiocarb in the range of 10-100 μg/5 mL solution .

Insecticide

Bendiocarb, a wide-spectrum insecticide, has good residual activity after soil or foliar applications . Bendiocarb phenol, as a result of the hydrolysis of bendiocarb, may contribute to its insecticidal properties .

Garden Use

Bendiocarb products, which would include bendiocarb phenol, are used in gardens, turf, soil, and ornamental plants as granular, dust, or liquid spray formulations .

Home Use

In and around the home, products with bendiocarb, including bendiocarb phenol, are formulated as dusts and sprays for spiders, wasps, ants, flies, and stored product pests .

Safety and Hazards

Bendiocarb phenol is a phenol and reacts as a weak organic acid . It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and inorganic sulfides . Phenols are sulfonated very readily, for example, by concentrated sulfuric acid at room temperature . They are also nitrated very rapidly, even by dilute nitric acid . Nitrated phenols often explode when heated .

Future Directions

Bendiocarb is an acutely toxic carbamate insecticide used in public health and agriculture and is effective against a wide range of nuisance and disease vector insects . It is one of 12 insecticides recommended by the World Health Organization for use in malaria control . Bendiocarb is not considered to be carcinogenic, but it is acutely toxic . Like other carbamates, it reversibly inhibits acetylcholinesterase, an enzyme required for normal transmission of nerve impulses . Bendiocarb binds to the active site of this enzyme leading to an accumulation of acetylcholine, which is required for the transmission of nerve impulses, at nerve muscle sites . Bendiocarb was invented in 1971 and was first introduced into the market by Fisons Ltd .

properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxol-4-ol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWBRMYHJVCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Record name BENDIOCARB PHENOL
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DSSTOX Substance ID

DTXSID3066845
Record name Bendiocarb phenol
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Molecular Weight

166.17 g/mol
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Physical Description

Bendiocarb phenol is a white crystalline solid., White solid; [CAMEO]
Record name BENDIOCARB PHENOL
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Record name Bendiocarb phenol
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Product Name

Bendiocarb phenol

CAS RN

22961-82-6
Record name BENDIOCARB PHENOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 2,2-Dimethyl-1,3-benzodioxol-4-ol
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Synthesis routes and methods I

Procedure details

A stirred mixture of 10.0 grams (0.079 mole) of benzene-1,2,3-triol, 20 mL (0.163 mole) of 2,2-dimethoxypropane and 1.0 gram (catalyst) of Amberlite® IR-120 (plus) ion exchange resin in 50 mL of toluene was warmed to 100° C., where it was maintained during an 18 hour period. After this time the reaction mixture was concentrated under reduced pressure to a residual solid. The solid was triturated with three 50 mL portions of methylene chloride. The combined organic extracts were concentrated under reduced pressure to a residual solid, which was then dissolved in methylene chloride and subjected to column chromatography on silical gel. Elution was accomplished with 1:4 ethyl acetate:hexane. A second column chromatography as described above was needed to purify the solid. In each chromatography, the appropriate fractions were combined and concentrated under reduced pressure, ultimately yielding 5.3 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of pyrogallol (63 parts) in 2,2-dimethoxypropane (100 parts) and benzene (100 parts) containing toluenesulphonic acid (0.01 parts) was slowly distilled through a fractionating column during 4 hours, removing liquid (150 parts), boiling point 57°-64° C. A few drops of triethylamine were then added and the mixture thoroughly washed with water, dried and evaporated. Distillation gave 4-hydroxy-2,2-dimethyl-1,3-benzodioxole (36 parts), boiling point 110° C/0.7 mm., which was purified by recrystallisation from carbon tetrachloride. Melting point 88°-90° C.
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Synthesis routes and methods IV

Procedure details

The pyrogallol is particularly suitable for reaction with 2,2-dimethoxypropane to form 2,2-dimethyl-4-hydroxy-1,3-benzodioxole, and then reaction of this with methyl isocyanate to produce the pesticide 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bendiocarb Phenol relate to the insecticide Bendiocarb? What is the main metabolic difference between adult and larval stages of Diabrotica undecimpunctata howardi regarding Bendiocarb?

A1: Bendiocarb Phenol is the primary metabolite of the insecticide Bendiocarb. Bendiocarb itself is broken down through ester hydrolysis. [] In the Southern corn rootworm (Diabrotica undecimpunctata howardi), there is a significant difference in how larvae and adults metabolize Bendiocarb. Larvae primarily produce conjugated metabolites (meaning the Bendiocarb Phenol is further modified and bound to other molecules), while adults primarily produce Bendiocarb Phenol itself. [] This difference in metabolism likely contributes to the observed difference in Bendiocarb toxicity between the two life stages.

Q2: Is there a way to quantify Bendiocarb residues in water, and if so, what is the principle behind it?

A2: Yes, a spectrophotometric method has been developed to determine Bendiocarb residues in water. [] This method relies on hydrolyzing Bendiocarb present in the water sample into Bendiocarb Phenol. The Bendiocarb Phenol then reacts with nitric acid, forming a yellow-colored complex. This complex absorbs light maximally at 420 nm, and by measuring the absorbance, the concentration of Bendiocarb in the original water sample can be determined. [] This method is sensitive enough to detect Bendiocarb residues within the range of 10-100 micrograms per 5 mL of water.

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